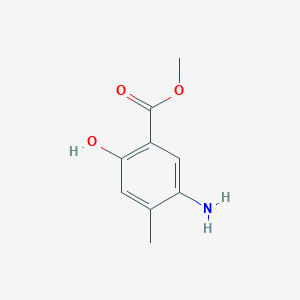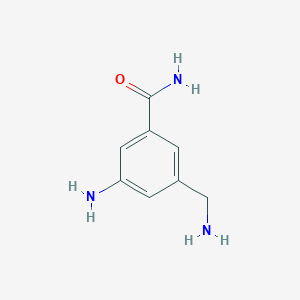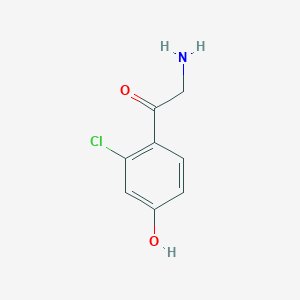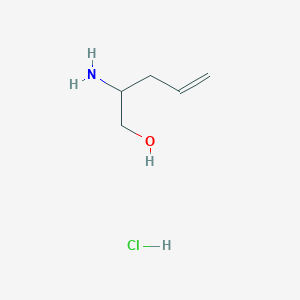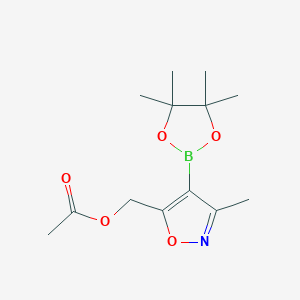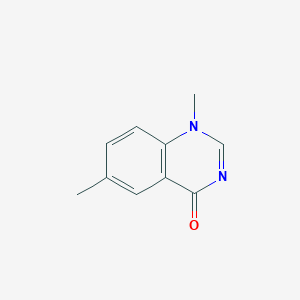
1,6-Dimethylquinazolin-4(1H)-one
Overview
Description
1,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. It is a highly important compound in the field of medicinal chemistry due to its diverse biological activities. 1,6-Dimethylquinazolin-4(1H)-one is known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, antiviral, and antifungal activities. This compound has gained significant attention from researchers due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Research
1,6-Dimethylquinazolin-4(1H)-one and its derivatives have been extensively studied for their potential in anticancer therapy. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has shown potent apoptosis-inducing capabilities and effective anticancer properties in various cancer models, including breast cancer. It also possesses excellent blood-brain barrier penetration, highlighting its potential for treating brain-related cancers (Sirisoma et al., 2009).
Mechanistic Studies in Cancer Treatment
Mechanistic studies of certain quinazolinone derivatives have demonstrated their role in inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature. These findings suggest that compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one represent a novel class of tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).
Eco-Friendly Synthesis
In the realm of green chemistry, 1,6-Dimethylquinazolin-4(1H)-one and its variants have been synthesized using eco-friendly methods. One such approach involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation process in an ionic liquid-water solvent system, without the need for additional catalysts (Chen et al., 2007).
Catalysis in Organic Synthesis
The compound has been utilized in the synthesis of various organic compounds, including 2,3-dihydroquinazolin-4(1H)-ones and imidazoles. A notable example is the use of a copper(I) complex of 1,3-DimethylBarbituric acid modified SBA-15 as a heterogeneous catalyst for the synthesis of these compounds, demonstrating good to excellent yields (Hajjami et al., 2017).
properties
IUPAC Name |
1,6-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)10(13)11-6-12(9)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZMMGHTDMJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethylquinazolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)
